LY2457546
Description
Overview of LY2457546 as a Multi-Targeted Kinase Inhibitor in Research Contexts this compound is characterized as a potent and orally bioavailable inhibitor of multiple receptor tyrosine kinases.researchgate.netnih.govPreclinical studies have explored its activity against a range of kinase targets implicated in cellular processes crucial for angiogenesis and tumor growth.researchgate.netnih.govresearchgate.net
In biochemical and cellular assays, this compound has demonstrated potent activity against targets including VEGFR2 (KDR), PDGFRβ, FLT-3, Tie-2, and members of the Eph family of receptors. researchgate.netnih.govresearchgate.net This spectrum of activity distinguishes this compound from some other multi-kinase inhibitors, particularly its activity against both Tie2 and Eph receptors. researchgate.netnih.govresearchgate.net
Significance in Angiogenic and Tumorigenic Signaling Investigations The significance of this compound in research stems from its ability to target key signaling pathways involved in angiogenesis and tumorigenesis. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, regulated by pathways such as the VEGF and Angiopoietin-Tie signaling.openaccessjournals.commdpi.comTumorigenesis involves complex signaling networks controlling cell proliferation, survival, and migration.mdpi.com
Preclinical investigations have utilized this compound to explore the impact of simultaneously inhibiting multiple kinases within these pathways. For instance, in vitro angiogenesis models have shown this compound to be more potent than sunitinib (B231) in inhibiting endothelial tube formation. researchgate.netnih.govresearchgate.net In vivo studies in rodent models have demonstrated that this compound inhibits VEGF-driven autophosphorylation of lung KDR in a dose and concentration-dependent manner. researchgate.netnih.govresearchgate.net
Research findings in various tumor models highlight its impact on tumorigenic signaling. This compound has shown efficacy in syngeneic rat mammary tumor models and mouse human tumor xenograft models of lung, colon, and prostate origin. researchgate.netnih.govresearchgate.net Notably, it caused complete regression of well-established tumors in an acute myelogenous leukemia (AML) FLT3-ITD mutant xenograft tumor model, demonstrating superior efficacy compared to sunitinib in this specific model. researchgate.netnih.govresearchgate.net
Preclinical data on the kinase inhibition profile of this compound:
| Target Kinase | Activity |
|---|---|
| VEGFR2 (KDR) | Potent Inhibition researchgate.netnih.govresearchgate.net |
| PDGFRβ | Potent Inhibition researchgate.netnih.govresearchgate.net |
| FLT-3 | Potent Inhibition researchgate.netnih.govresearchgate.net |
| Tie-2 | Potent Inhibition researchgate.netnih.govresearchgate.net |
Position within the Landscape of Multi-Kinase Inhibitor Development this compound occupies a position within the landscape of multi-kinase inhibitor development as an agent designed to target multiple pathways concurrently, aiming for potentially broader or more effective anti-tumor and anti-angiogenic effects compared to inhibitors with a narrower target spectrum.researchgate.netnih.govresearchgate.netIts distinct profile, including activity against Tie-2 and Eph receptors, sets it apart from some established multi-kinase inhibitors like sunitinib.researchgate.netnih.govresearchgate.netnih.gov
The development of multi-targeted kinase inhibitors is driven by the understanding that cancer progression often involves the dysregulation of multiple signaling pathways. mdpi.commdpi.com this compound represents an effort to address this complexity by simultaneously inhibiting several key kinases involved in tumor growth, survival, and angiogenesis. Preclinical studies comparing this compound to sunitinib in certain models, such as the AML FLT3-ITD mutant xenograft model and in vitro endothelial tube formation assays, suggest potential advantages in specific research contexts. researchgate.netnih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-fluoro-4-[7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20F4N4O/c1-17-11-18(7-9-33-17)19-8-10-36-25(16-34-26(36)13-19)21-6-5-20(24(29)12-21)14-27(37)35-23-4-2-3-22(15-23)28(30,31)32/h2-13,15-16H,14H2,1H3,(H,35,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQYWLPDWPCWTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC3=NC=C(N3C=C2)C4=CC(=C(C=C4)CC(=O)NC5=CC=CC(=C5)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20F4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908265-94-1 | |
| Record name | LY-2457546 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908265941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2457546 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW8ACF2F4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology and Target Engagement Studies of Ly2457546
Spectrum of Receptor Tyrosine Kinase Inhibition
LY2457546 has been shown to inhibit the activity of several key receptor tyrosine kinases. The primary targets identified in research include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), FMS-like Tyrosine Kinase 3 (FLT-3), Tyrosine-protein Kinase Receptor Tie-2, and members of the Ephrin Receptor family (Eph). researchgate.netuni-freiburg.denih.gov
Table 1: Key Receptor Tyrosine Kinase Targets of this compound
| Receptor Tyrosine Kinase | Abbreviation/Synonym | Role in Signaling |
| Vascular Endothelial Growth Factor Receptor 2 | VEGFR2/KDR | Angiogenesis |
| Platelet-Derived Growth Factor Receptor Beta | PDGFRβ | Angiogenesis, Cell Proliferation, Survival |
| FMS-like Tyrosine Kinase 3 | FLT-3 | Hematopoiesis, Cell Survival, Proliferation |
| Tyrosine-protein Kinase Receptor Tie-2 | Tie-2 | Angiogenesis, Vascular Stability |
| Ephrin Receptor Family | Eph | Cell Migration, Adhesion, Guidance, Angiogenesis |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR) Kinase Inhibition
This compound demonstrates potent inhibitory activity against VEGFR2, also known as KDR. researchgate.netuni-freiburg.denih.gov VEGFR2 is a crucial receptor tyrosine kinase involved in mediating the effects of Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis. In vivo studies have shown that this compound inhibits VEGF-driven autophosphorylation of lung KDR in both mice and rats in a dose and concentration-dependent manner. researchgate.netuni-freiburg.denih.gov This finding indicates that this compound effectively targets VEGFR2 signaling in a living system.
Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) Kinase Inhibition
Inhibition of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) is another aspect of this compound's molecular pharmacology. researchgate.netuni-freiburg.denih.gov PDGFRβ is involved in various cellular processes, including cell proliferation, migration, and survival, and plays a role in angiogenesis and stromal support within tumors. This compound has shown potent activity against this receptor in biochemical and cellular assays. researchgate.netuni-freiburg.denih.gov
FMS-like Tyrosine Kinase 3 (FLT-3) Inhibition
This compound is recognized as an inhibitor of FMS-like Tyrosine Kinase 3 (FLT-3). researchgate.netuni-freiburg.denih.gov FLT-3 is a receptor tyrosine kinase important for the growth and differentiation of hematopoietic cells. Mutations in FLT-3 are frequently observed in acute myeloid leukemia (AML) and are associated with a poor prognosis. uni-freiburg.de
Specificity for FLT3-Internal Tandem Duplication (ITD) Mutant Kinase Activity
A notable finding in the study of this compound is its exquisite potency against the FLT3-Internal Tandem Duplication (ITD) mutant kinase activity. researchgate.netuni-freiburg.denih.gov The FLT3-ITD mutation leads to constitutive activation of the receptor, contributing to uncontrolled cell proliferation in AML. Preclinical studies utilizing an AML FLT3-ITD mutant xenograft tumor model demonstrated that this compound caused complete regression of established tumors. uni-freiburg.denih.gov The efficacy observed in this model was superior to that of sunitinib (B231) when evaluated at equivalent doses normalized for in vivo inhibition of pKDR in mouse lung. uni-freiburg.de This suggests a particular sensitivity of FLT3-ITD driven leukemia to this compound.
Tyrosine-protein Kinase Receptor Tie-2 Inhibition
This compound also targets the Tyrosine-protein Kinase Receptor Tie-2. researchgate.netuni-freiburg.denih.gov Tie-2 is primarily expressed on endothelial cells and plays a critical role in vascular development, maturation, and stability. Inhibition of Tie-2 can affect angiogenesis and vascular integrity. The activity of this compound against Tie-2 contributes to its multi-targeted profile impacting angiogenic signaling. researchgate.netuni-freiburg.de
Ephrin Receptor Family (Eph) Inhibition
Members of the Ephrin Receptor family (Eph receptors) are also targets of this compound. researchgate.netuni-freiburg.denih.gov Eph receptors constitute the largest family of receptor tyrosine kinases and are involved in a wide array of biological processes, including cell migration, adhesion, and the formation of boundaries during development. They also play roles in angiogenesis. The inhibition of Eph receptors by this compound further broadens its spectrum of activity against RTKs involved in cellular communication and tissue development. researchgate.netuni-freiburg.de
EphA2 Receptor Kinase Modulation
This compound demonstrates potent activity against members of the Eph family of receptors, including EphA2. patsnap.comresearchgate.netnih.gov EphA2 is a receptor tyrosine kinase that is highly expressed in various cancers and tumor blood vessels, with low expression in quiescent vasculature and most adult tissues. nih.gov While the exact role of EphA2 in cancer can be complex, involving both tumor-suppressing and tumor-promoting activities, its expression in tumors makes it a relevant target. nih.gov
Biochemical assays have shown this compound's activity against EphA2. nih.gov
EphB4 Receptor Kinase Modulation
Similar to EphA2, EphB4 is another Eph receptor family member targeted by this compound. patsnap.comresearchgate.netnih.gov EphB4 has been linked to tumor angiogenesis, growth, and metastasis, positioning it as a valuable target for therapeutic intervention in cancer. researchgate.net
Biochemical assays indicate potent activity of this compound against EphB4. nih.gov In cell-based assays, this compound demonstrated potent inhibition of EphB4 autophosphorylation in HEK293 cells stably overexpressing EphB4, with an IC50 of 0.0091 µM. nih.gov
c-KIT Kinase Inhibition
This compound also exhibits inhibitory activity against c-KIT kinase. patsnap.comresearchgate.netnih.gov c-KIT is a receptor tyrosine kinase essential for normal hematopoiesis and plays a role in hair and skin pigmentation. nih.gov Inhibition of c-KIT can be associated with myelosuppression and hair depigmentation. nih.gov Ex vivo flow cytometry studies in AML blasts after this compound administration showed downregulation of phosphoproteins, including pcKIT. nih.gov Studies comparing this compound with other KIT inhibitors in canine mast cell tumor cell lines have also investigated its effects on c-KIT. nih.gov
In Vitro Biochemical Characterization of Kinase Activity
In vitro biochemical assays are crucial for characterizing the direct inhibitory activity of compounds like this compound against specific kinases. These assays typically measure the ability of the compound to inhibit the transfer of a phosphate (B84403) group from ATP to a substrate by the kinase.
This compound has been characterized in biochemical assays, demonstrating potent activity against a panel of targets including VEGFR2 (KDR), PDGFRβ, FLT-3, Tie-2, and members of the Eph family of receptors. patsnap.comresearchgate.netnih.gov
The following table summarizes some of the kinase inhibition data from biochemical assays:
| Kinase | IC50 (µM) |
| VEGFR2 | 0.00214 |
| PDGFRβ | 0.0022 |
| FLT-3 | 0.0032 |
| Tie-2 | 0.0034 |
| EphA2 | 0.0374 |
| EphB4 | 0.0398 |
| c-KIT | 0.0738 |
| EphB2 | 0.0457 |
| EphA3 | 0.0998 |
| EphA4 | 0.157 |
| EphA7 | 0.221 |
| RAF | 0.264 |
| EphA1 | 0.616 |
*Data derived from biochemical assays. nih.gov
Cellular Assays for Target Engagement and Potency
Cellular assays are used to assess the activity of this compound in a more biologically relevant context, measuring its ability to inhibit kinase activity and downstream signaling pathways within living cells. These assays can confirm target engagement and determine the compound's potency in a cellular environment.
This compound has been evaluated in various cellular assays. patsnap.comresearchgate.netnih.gov In cellular assays, this compound demonstrates potent activity against its targets. patsnap.comresearchgate.netnih.gov For instance, in a cell-based assay using HEK293 cells stably overexpressing EphB4, this compound inhibited EphB4 autophosphorylation with an IC50 of 0.0091 µM. nih.gov In MV4-11 cells, which have a constitutively active FLT3-ITD mutation, this compound inhibited pSTAT5Y694 with an IC50 of 0.00039 µM and showed antiproliferative activity with an IC50 of 0.000339 µM. nih.govscholaris.ca this compound also inhibited VEGF-driven pERKT202Y204 in HUVEC cells. nih.gov
The following table presents data from cell-based target inhibition and antiproliferation assays:
| Assay Type | Cell Line / Context | Activator / Endpoint | This compound IC50 (µM) |
| Cell-Based Target Inhibition | HEK293-Clone 25 (overexpressing EphB4) | pEphB4Y590/Y596 | 0.0091 |
| Cell-Based Target Inhibition | MV4-11 (constitutively active FLT3-ITD) | pSTAT5Y694 | 0.00039 |
| Cell-Based Target Inhibition | HUVEC | VEGF, pERKT202Y204 | 0.00205 |
| Cell-Based Target Inhibition | HUVEC (with BSA) | VEGF, pERKpT202Y204 | 0.0414 |
| Cell-Based Target Inhibition | A2780 | PDGF, pAKTS473 | 0.0588 |
| Cell-Based Target Inhibition | CHO - Clone113 (overexpressing TIE2) | pTIE2pY99 | 0.166 |
| Cell-Based Antiproliferation | MV4-11 (FLT3 ITD Mutation D835) | Constitutively active | 0.000339 |
*Data derived from cell-based assays. nih.gov
Comparative Pharmacological Profiling with Related Multi-Kinase Inhibitors
Comparative pharmacological profiling helps to understand the unique spectrum of activity of this compound relative to other multi-kinase inhibitors. This compound possesses an activity profile that distinguishes it from other multikinase inhibitors, including sunitinib, particularly due to its activity against both Tie2 and Eph receptors. patsnap.comresearchgate.netnih.govnih.gov
When compared head-to-head with sunitinib, this compound was more potent in inhibiting endothelial tube formation in an in vitro angiogenesis co-culture model with an intermittent treatment design. patsnap.comresearchgate.netnih.govresearchgate.net In an AML FLT3-ITD mutant xenograft tumor model, the efficacy of this compound was observed to be superior to sunitinib when evaluated using equivalent doses normalized to in vivo inhibition of pKDR in mouse lung. patsnap.comresearchgate.netnih.govresearchgate.net
Cell-based target inhibition assays also show differences in potency between this compound and comparators like sunitinib and sorafenib (B1663141) against certain targets. For example, against pEphB4Y590/Y596 in HEK293 cells overexpressing EphB4, this compound showed significantly higher potency (IC50 0.0091 µM) compared to sunitinib (IC50 3.013 µM) and sorafenib (IC50 0.337 µM). nih.gov In MV4-11 cells, this compound was also more potent against pSTAT5Y694 and in antiproliferation assays compared to sunitinib and sorafenib. nih.gov However, sunitinib showed higher potency than this compound against pAKTS473 in A2780 cells stimulated with PDGF. nih.gov
The following table provides a comparative look at the activity of this compound, Sunitinib, and Sorafenib in select cell-based assays:
| Cell Line / Context | Activator / Endpoint | This compound IC50 (µM) | Sunitinib IC50 (µM) | Sorafenib IC50 (µM) |
| HEK293-Clone 25 (overexpressing EphB4) | pEphB4Y590/Y596 | 0.0091 | 3.013 | 0.337 |
| MV4-11 (constitutively active FLT3-ITD) | pSTAT5Y694 | 0.00039 | 0.00426 | ND |
| HUVEC | VEGF, pERKT202Y204 | 0.00205 | 0.0287 | ND |
| HUVEC (with BSA) | VEGF, pERKpT202Y204 | 0.0414 | 0.0552 | 0.038 |
| A2780 | PDGF, pAKTS473 | 0.0588 | 0.0169 | 1.33 |
| CHO - Clone113 (overexpressing TIE2) | pTIE2pY99 | 0.166 | >10 | 0.327 |
| MV4-11 (FLT3 ITD Mutation D835) | Constitutively active | 0.000339 | 0.0196 | 0.0117 |
*Data derived from cell-based assays. ND: Not Determined. nih.gov
Investigation of Downstream Signaling Pathways Modulated by Ly2457546
Angiogenic Signaling Pathway Modulation Research
Angiogenesis, the formation of new blood vessels, is a vital process in both physiological and pathological conditions, including tumor growth bosterbio.comdrugbank.com. LY2457546 has demonstrated inhibitory effects on angiogenic signaling pathways researchgate.netresearchgate.net.
Inhibition of Endothelial Tube Formation in In Vitro Models
In vitro studies utilizing angiogenesis co-culture models have shown that this compound is more potent than sunitinib (B231) in inhibiting endothelial tube formation researchgate.netresearchgate.net. This indicates its effectiveness in directly impeding the ability of endothelial cells to form vessel-like structures, a critical step in angiogenesis researchgate.netresearchgate.net.
Data on the comparative potency of this compound and sunitinib in inhibiting endothelial tube formation in vitro:
| Compound | Effect on Endothelial Tube Formation (In Vitro) | Comparison to Sunitinib |
| This compound | Inhibition | More potent |
| Sunitinib | Inhibition | Less potent |
Impact on VEGF-Driven Autophosphorylation Processes in Preclinical Models
Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR2 (KDR) play a central role in stimulating angiogenesis by promoting the autophosphorylation of the receptor, which activates downstream signaling cascades bosterbio.comwaocp.org. Preclinical studies in mice and rats have shown that this compound inhibits VEGF-driven autophosphorylation of lung KDR in a dose and concentration-dependent manner researchgate.netresearchgate.net. This finding highlights this compound's ability to block a key event in the VEGF-mediated angiogenic pathway in living organisms researchgate.netresearchgate.net.
Tumorigenic Signaling Pathway Interruption Research
Beyond its effects on angiogenesis, this compound has also been investigated for its ability to interrupt signaling pathways that drive tumorigenesis, particularly in the context of certain mutations researchgate.netresearchgate.net.
FLT3 Downstream Signaling Pathway Alterations
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and aberrant downstream signaling that promotes cell proliferation and survival scholaris.canih.gov. This compound has shown potent activity against FLT3, including the FLT3-ITD mutant, which is a common mutation in AML associated with poor prognosis researchgate.netresearchgate.netscholaris.ca. Investigation into the downstream effects of this compound on FLT3 signaling has focused on key pathways like ERK and STAT5 scholaris.canih.gov.
Regulation of ERK Pathway Activity
The Extracellular signal-regulated kinase (ERK) pathway is a crucial downstream effector of FLT3 signaling, particularly in the context of activating mutations nih.govplos.org. This pathway is involved in regulating cell proliferation, survival, and differentiation plos.org. Studies have assessed the impact of this compound on ERK pathway activity in the context of FLT3 signaling scholaris.ca. Ex vivo flow cytometry studies on AML blasts after this compound administration showed downregulation of phosphoproteins, including pERK, indicating that this compound can modulate this pathway scholaris.ca.
Modulation of STAT5 Pathway Activity
The Signal Transducer and Activator of Transcription 5 (STAT5) pathway is another critical downstream target of activated FLT3, especially in FLT3-ITD positive AML scholaris.canih.govguidetopharmacology.org. Constitutive activation of STAT5 contributes to the proliferative advantage of AML cells with FLT3 mutations scholaris.canih.gov. Research using multicolour phospho flow cytometry (MPFC) assay to assess signaling events downstream of FLT3-ITD in primary patient samples, including alterations in STAT5, has provided insights into how this compound modulates this pathway scholaris.ca. Studies indicated that STAT5 signaling appeared to be particularly important in FLT3-ITD samples and that this compound administration led to downregulation of phosphoproteins like pSTAT5 in AML blasts scholaris.ca.
Effects on Akt Pathway Activity
The Akt pathway, a key component of the PI3K/Akt/mTOR axis, plays a crucial role in cell survival and proliferation. Activation of receptor tyrosine kinases, such as FLT3, can lead to the activation of the PI3K pathway, either through direct interaction or via adaptor proteins, ultimately impacting Akt activity nih.gov. Research has indicated that this compound, as a FLT3 inhibitor, can influence this pathway. Studies in acute myeloid leukemia (AML) cell lines expressing FLT3, including the FLT3/ITD mutant, have shown that inhibition by this compound is effective, suggesting an impact on downstream signaling like the PI3K/Akt pathway nih.gov. Upregulation of the PI3K pathway has been observed in contexts of resistance to other inhibitors targeting FLT3/ITD, and combination strategies targeting both FLT3 and PI3K have demonstrated synergistic effects nih.gov. Furthermore, activation of the PI3K-AKT pathway has been linked to tumor formation in specific cancer types, where inhibitors of downstream components like mTORC1 and mTORC2 are being explored as potential therapeutic agents citeab.com. The EphA2 receptor, another target of this compound, has also been shown to promote cellular processes via PI3K/Akt signaling sci-hub.se. Peptides targeting EphA2 have been observed to inhibit PI3 kinase-Akt pathways guidetopharmacology.org. The PI3K/Akt/mTOR pathway is considered a primary signaling cascade for proliferation and survival in certain cell types, such as canine mast cells, and sensitivity to this compound has been assessed in mast cell lines fishersci.ca.
Influence on S6 Phosphorylation Status
Phosphorylation of the S6 ribosomal protein is a downstream event often indicative of activated PI3K/Akt/mTOR and MAPK/ERK signaling. Studies investigating the effects of this compound have examined its influence on S6 phosphorylation. In AML blasts from patients treated with this compound, a downregulation of phosphorylated S6 (pS6) was observed wikipedia.org. This suggests that this compound treatment can lead to a reduction in the activity of pathways that converge on S6 phosphorylation. Research using other inhibitors has provided further context; for instance, the PI3K inhibitor LY294002 and the MEK inhibitor U0126 have been shown to considerably inhibit S6 phosphorylation nih.gov. Elevated S6 phosphorylation at serine 235/236 is a characteristic finding in AML fishersci.dk. The kinetics of S6 phosphorylation in response to stimuli like FL have been studied, showing that S6 phosphorylation follows the activation of Erk fishersci.dk. The observed downregulation of pS6 by this compound aligns with its activity as a multikinase inhibitor that can impact upstream kinases regulating S6 phosphorylation.
Interplay with RAS/RAF Signaling Pathways in Kinase Inhibition Research
The RAS/RAF/MEK/ERK pathway is a fundamental signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating processes like cell growth, differentiation, and survival transcriptionfactor.orgfishersci.ca. Dysregulation of this pathway is frequently observed in cancer due to alterations in its components transcriptionfactor.orgfishersci.caciteab.com. While this compound is primarily characterized as a multikinase inhibitor targeting receptor tyrosine kinases, its effects can indirectly influence the RAS/RAF pathway through modulation of upstream receptors or downstream components. For example, FLT3 and RET receptor tyrosine kinases, which are targeted by this compound, can activate the RAS/RAF/MEK/ERK pathway as a downstream effector cascade nih.govguidetopharmacology.org. Inhibition of these receptors by this compound could therefore attenuate signaling through the RAS/RAF axis. Additionally, EphA2 signaling, which can be affected by this compound, has been linked to the inhibition of Ras-MAP kinase pathways guidetopharmacology.org. Research in kinase inhibition often explores the complex interplay between different pathways. Inhibitors targeting components like RAF or MEK have shown efficacy in modulating this cascade citeab.comciteab.com. The impact of this compound on RAS/RAF signaling is likely a consequence of its broader inhibitory profile against multiple kinases that feed into or interact with this pathway.
Preclinical Efficacy Studies and Disease Models of Ly2457546
In Vitro Disease Models for Therapeutic Evaluation
In vitro models provide a controlled environment to study the direct effects of LY2457546 on cancer cells and associated processes like angiogenesis.
Angiogenesis Co-culture Models
Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. In vitro angiogenesis co-culture models are used to assess the ability of a compound to inhibit the formation of endothelial tube-like structures, a key step in angiogenesis. This compound has demonstrated potency in inhibiting endothelial tube formation in an in vitro angiogenesis co-culture model. When compared head-to-head with sunitinib (B231), this compound was found to be more potent in this model, particularly with an intermittent treatment design. researchgate.netresearchgate.netnih.gov
Leukemia Cell Proliferation Assays (e.g., MV4-11, OCI-AML5 Cell Lines)
Cell proliferation assays are fundamental in vitro tools to measure the effect of a compound on cancer cell growth. This compound has been tested in leukemia cell lines, including MV4-11 and OCI-AML5. nih.govscholaris.canih.gov
Studies using MV4-11 and OCI-AML5 cell lines have investigated the anti-proliferative effects of this compound. The MV4-11 cell line, which expresses the FLT3-ITD mutation, was found to be significantly more sensitive to the anti-proliferative effect of this compound compared to the OCI-AML5 cell line, which expresses wild-type FLT3. scholaris.ca Inhibition of MV4-11 cell proliferation by this compound was effective in the low nanomolar range. scholaris.ca In contrast, inhibiting OCI-AML5 cell proliferation required micromolar concentrations, indicating a greater than thousand-fold difference in potency between the two cell lines. scholaris.ca
The differential sensitivity observed between MV4-11 and OCI-AML5 cells highlights the potent activity of this compound against cells harboring the FLT3-ITD mutation.
| Cell Line | FLT3 Status | This compound Potency (Anti-proliferative effect) |
|---|---|---|
| MV4-11 | FLT3-ITD Mutant | Low nanomolar range |
| OCI-AML5 | FLT3 Wild-Type | Micromolar range (>1000x less potent than in MV4-11) |
In Vivo Animal Models for Antitumor Efficacy
In vivo animal models, particularly xenograft models, are crucial for evaluating the antitumor efficacy of a compound in a living system.
Acute Myelogenous Leukemia (AML) Xenograft Models
Acute Myelogenous Leukemia (AML) is a life-threatening malignancy. scholaris.caresearchgate.netnih.gov Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to study AML in vivo. probiocdmo.com this compound has been evaluated in AML xenograft models. researchgate.netresearchgate.netnih.govmedkoo.compatsnap.com
FLT3-ITD Mutant Xenograft Studies
The FLT3-ITD mutation is a common genetic alteration in AML associated with poor prognosis. scholaris.ca this compound has shown exquisite potency in acute myelogenous leukemia (AML) FLT3-ITD mutant human tumor xenograft models. researchgate.netresearchgate.netnih.govmedkoo.compatsnap.com
In these models, this compound caused complete regression of well-established tumors. researchgate.netresearchgate.netnih.govmedkoo.compatsnap.com The efficacy displayed by this compound in the AML FLT3-ITD mutant tumor model was superior to that of sunitinib when both were evaluated using equivalent doses normalized to in vivo inhibition of pKDR in mouse lung. researchgate.netresearchgate.netnih.govpatsnap.com This indicates a potent and superior effect of this compound against AML with the FLT3-ITD mutation in vivo compared to sunitinib. Preclinical efficacy models using MV4-11 cells, which contain the FLT3-ITD mutation, suggested that this compound was significantly more potent than sunitinib in controlling leukemia growth in animals. nih.gov
Solid Tumor Xenograft Models in Rodents
This compound has demonstrated efficacy in mouse human tumor xenograft models derived from various solid tumor types, including lung, colon, and prostate cancers. researchgate.netnih.govebiohippo.compatsnap.comresearchgate.net These models are widely used in preclinical oncology research to evaluate the in vivo activity of novel therapeutic agents against human tumors engrafted in immunocompromised mice. herabiolabs.comaltogenlabs.com
Lung Tumor Xenograft Models
Efficacy of this compound has been observed in mouse human tumor xenograft models of lung origin. researchgate.netnih.govebiohippo.compatsnap.comresearchgate.net These models serve as valuable tools for assessing the potential of this compound to inhibit the growth of human lung tumors in a living system.
Colon Tumor Xenograft Models
Studies have shown that this compound exhibited efficacy in mouse human tumor xenograft models derived from colon cancers. researchgate.netnih.govebiohippo.compatsnap.comresearchgate.net These findings support the investigation of this compound's activity against colorectal malignancies in a preclinical setting.
Prostate Tumor Xenograft Models
This compound has also demonstrated efficacy in mouse human tumor xenograft models of prostate origin. researchgate.netnih.govebiohippo.compatsnap.comresearchgate.net Prostate cancer xenograft models, such as those utilizing the PC-3 cell line, are commonly employed to evaluate the effectiveness of new therapies for prostate cancer. altogenlabs.commdpi.com
Syngeneic Rat Mammary Tumor Models (e.g., 13762 Model)
This compound exhibited efficacy in the 13762 syngeneic rat mammary tumor model. researchgate.netnih.govebiohippo.compatsnap.comresearchgate.net This model involves transplanting tumor cells into immunocompetent animals of the same genetic background, allowing for the assessment of therapeutic agents within a more intact immune system environment compared to xenograft models. Efficacy was observed with both once and twice daily continuous dosing schedules in this model. researchgate.netnih.govpatsnap.comresearchgate.net
Angiosarcoma Models in the Context of Tie2 and VEGFR Antagonism
This compound targets both Tie2 and VEGFR2 (KDR), receptors that play crucial roles in angiogenesis. researchgate.netnih.govebiohippo.compatsnap.com Preclinical studies investigating the antagonism of Tie2 and VEGFR in angiosarcoma models have shown promising results. Tie2 and vascular endothelial growth factor receptor (VEGFR) antagonists have been shown to inhibit the survival of angiosarcoma cells in vitro and lead to significant tumor growth delay in vivo. nih.govnih.gov The combination of Tie2 and VEGFR inhibition proved more effective than either agent alone in these models. nih.govnih.gov Tie2 inhibition appeared to induce tumor growth delay through increased tumor cell apoptosis, while VEGFR inhibition reduced tumor growth by decreasing tumor cell proliferation. nih.govnih.gov These findings suggest that targeting Tie2 and VEGFR, as this compound does, may have therapeutic relevance in angiosarcoma.
Quantitative Assessment of Antitumor and Anti-Angiogenic Activity in Preclinical Settings
Quantitative assessment of this compound's activity in preclinical models has included the evaluation of its effects on key angiogenic markers. This compound was shown to inhibit VEGF-driven autophosphorylation of lung KDR in both mice and rats in a dose and concentration-dependent manner. researchgate.netnih.govebiohippo.compatsnap.comresearchgate.netscience.gov This inhibition of KDR phosphorylation serves as a pharmacodynamic marker of this compound's anti-angiogenic activity in vivo. researchgate.netnih.govpatsnap.comresearchgate.net
While detailed quantitative data tables for all models were not consistently available across the search results, the reported efficacy in various xenograft and syngeneic models indicates a measurable reduction in tumor growth. In a comparison with sunitinib in an acute myelogenous leukemia (AML) FLT3-ITD mutant xenograft model, this compound demonstrated superior efficacy when evaluated using equivalent doses normalized to in vivo inhibition of pKDR in mouse lung. researchgate.netnih.govpatsnap.comresearchgate.net This highlights the potent in vivo activity of this compound. researchgate.netnih.govebiohippo.compatsnap.comresearchgate.net
Preclinical Efficacy of this compound in Select Tumor Models
| Model Type | Specific Model (if mentioned) | Observed Efficacy |
| Solid Tumor Xenografts (Mouse) | Lung origin | Efficacy observed |
| Solid Tumor Xenografts (Mouse) | Colon origin | Efficacy observed |
| Solid Tumor Xenografts (Mouse) | Prostate origin | Efficacy observed |
| Syngeneic Rat Mammary Tumor | 13762 | Efficacy observed (once and twice daily dosing) |
| AML Human Tumor Xenograft | FLT3-ITD mutant | Complete regression of well-established tumors; Superior to sunitinib based on pKDR inhibition normalization. researchgate.netnih.govpatsnap.comresearchgate.net |
Comparative Preclinical Efficacy Studies (e.g., vs. Sunitinib in Animal Models)
Preclinical studies have investigated the efficacy of this compound in various animal models, including comparisons with the multikinase inhibitor sunitinib. These comparisons aim to understand the relative potency and spectrum of activity of this compound.
In an in vitro angiogenesis co-culture model utilizing an intermittent treatment design, this compound demonstrated greater potency compared to sunitinib in inhibiting endothelial tube formation. researchgate.netresearchgate.net
In vivo studies in mouse and rat models showed that this compound effectively inhibited VEGF-driven autophosphorylation of lung KDR in a dose- and concentration-dependent manner. researchgate.netresearchgate.net this compound also exhibited efficacy in the 13762 syngeneic rat mammary tumor model and in mouse human tumor xenograft models of lung, colon, and prostate origin. researchgate.netresearchgate.net
A notable finding from comparative studies is the superior efficacy of this compound over sunitinib in an acute myelogenous leukemia (AML) FLT3-ITD mutant xenograft tumor model. researchgate.netresearchgate.net In this model, this compound induced complete regression of well-established tumors. researchgate.netresearchgate.net This superior efficacy was observed when both compounds were evaluated at equivalent doses normalized to their in vivo inhibition of pKDR in mouse lung. researchgate.netresearchgate.net
Further preclinical efficacy models using MV4-11 cells, which contain the FLT3-ITD mutation, suggested that this compound was approximately 10-fold more potent than sunitinib in controlling leukemia growth in animals. nih.gov
The distinct spectrum of kinase inhibition of this compound, which includes activity against Tie2 and Eph receptors in addition to targets like VEGFR2 (KDR), PDGFRβ, and FLT-3, distinguishes it from other multikinase inhibitors such as sunitinib. researchgate.netnih.gov
While direct comparative efficacy data across a wide range of tumor models is limited in the provided search results, the findings in the AML FLT3-ITD mutant model highlight a specific context where this compound demonstrated superior activity compared to sunitinib. researchgate.netresearchgate.net
The following table summarizes key findings from the comparative preclinical efficacy studies:
Table 1: Comparative Preclinical Efficacy of this compound vs. Sunitinib
| Model | Comparison Endpoint | This compound Finding | Sunitinib Finding | Reference |
| In vitro angiogenesis co-culture model | Endothelial tube formation inhibition | More potent | Less potent | researchgate.netresearchgate.net |
| AML FLT3-ITD mutant xenograft tumor model | Tumor regression | Caused complete regression, superior efficacy | Efficacy observed, but inferior to this compound | researchgate.netresearchgate.net |
| MV4-11 cell (FLT3-ITD mutant) animal models | Leukemia growth control | Approximately 10-fold more potent | Less potent | nih.gov |
| Mouse and rat models (VEGF-driven lung KDR) | pKDR inhibition | Inhibited in dose- and concentration-dependent manner | Used for equivalent dose normalization comparison | researchgate.netresearchgate.net |
Preclinical Pharmacodynamics and Pharmacokinetic/pharmacodynamic Modeling of Ly2457546
In Vivo Inhibition of Target Phosphorylation in Animal Models (e.g., pKDR, pFLT3)
In vivo studies demonstrated that LY2457546 inhibited VEGF-driven autophosphorylation of lung KDR in both mice and rats. This inhibition was observed to be dose and concentration-dependent. researchgate.netpatsnap.comresearchgate.netmedkoo.com Furthermore, this compound exhibited potent in vivo anti-tumor efficacy in various rodent and human solid tumor models, including complete regression of established tumors in an acute myelogenous leukemia (AML) FLT3-internal tandem duplication (ITD) mutant xenograft tumor model. researchgate.netpatsnap.comresearchgate.netmedkoo.com The efficacy of this compound in the AML FLT3-ITD mutant tumor model was superior to sunitinib (B231) when evaluated at equivalent doses normalized to in vivo inhibition of pKDR in mouse lung. researchgate.netresearchgate.net
Ex Vivo Analysis of Phosphoprotein Downregulation in Preclinical Model Blasts
Ex vivo flow cytometry studies were conducted to assess the effect of this compound administration on phosphoprotein levels in AML blasts from preclinical models. These studies showed a downregulation of several phosphoproteins, including pcKIT, pFLT3, and pS6, following treatment with this compound. researchgate.netmedkoo.comnih.gov
Development and Application of Predictive Pharmacokinetic/Pharmacodynamic Models Utilizing Preclinical Data
A pharmacokinetic/pharmacodynamic (PK/PD) model was developed using in vitro and in vivo animal data to estimate the biologically effective dose range for this compound. nih.gov This predictive model aimed to translate preclinical findings to clinically relevant insights and guide clinical trial design. esmed.orgnih.gov The model was based on the understanding that this compound inhibits multiple receptor tyrosine kinases involved in signaling pathways critical for AML cell growth and survival. nih.gov Preclinical efficacy models, particularly those using MV4-11 cells with the FLT3-ITD mutation, suggested that this compound was significantly more potent than sunitinib in controlling leukemia growth in animals. nih.gov Based on the combined preclinical safety, efficacy, and inhibition profiles, the predictive PK/PD model defined a starting dose with the potential for anti-leukemia effect. nih.gov PK/PD modeling plays a crucial role in accelerating the transition from preclinical studies to clinical trials by providing insights into drug behavior and optimizing dosing regimens based on the relationship between drug exposure and pharmacological effects. esmed.orgnih.govmmv.org
Characterization of Compound Exposure and Biologically Effective Concentrations in Preclinical Models
Preclinical data indicated that compounds from the series including this compound showed good exposure in rodents when administered orally. researchgate.net this compound inhibited VEGF-driven angiogenesis in a chamber model and rodent tumor models at daily doses below 3 mg/kg. researchgate.net This activity was demonstrated by targeting the tumor vasculature, as shown by ELISA for TIE-2 in lysates or immunohistochemical analysis. researchgate.net Based on the predictive PK/PD model developed from preclinical data, the anticipated biologically effective dose range was estimated. nih.gov The criteria for a biologically effective dose included a minimum of 50% median inhibition of one or all targeted phosphoproteins for 24 hours, with pFLT3 inhibition being a key marker. nih.gov
Preclinical Pharmacodynamic Data Summary
| Target Phosphoprotein | Model System | Observed Effect | Reference |
| pKDR | Mouse and Rat Lung | Dose/Concentration-dependent Inhibition | researchgate.netpatsnap.comresearchgate.netmedkoo.com |
| pcKIT | Preclinical AML Blasts | Downregulation | researchgate.netmedkoo.comnih.gov |
| pFLT3 | Preclinical AML Blasts | Downregulation | researchgate.netmedkoo.comnih.gov |
| pS6 | Preclinical AML Blasts | Downregulation | researchgate.netmedkoo.comnih.gov |
Preclinical Efficacy Comparison (Normalized to pKDR Inhibition)
| Compound | AML FLT3-ITD Mutant Xenograft Model Efficacy | Reference |
| This compound | Superior to Sunitinib | researchgate.netresearchgate.net |
| Sunitinib | Inferior to this compound | researchgate.netresearchgate.net |
Advanced Methodologies in Ly2457546 Preclinical Research
In Vitro Assay Techniques for Molecular Characterization
In vitro assays, conducted in a controlled laboratory environment outside of a living organism, are fundamental to preclinical research fishersci.ca. These techniques allow for the precise examination of molecular interactions, enzyme activity, and cellular responses to a compound. For LY2457546, a multikinase inhibitor, in vitro assays are vital for characterizing its binding affinity, selectivity, and effects on target kinase activity.
Radioligand Binding Assays
Radioligand binding assays are widely used to characterize the binding of drugs to their targets, such as enzymes and receptors, particularly when the native ligand is difficult to label by other means wikipedia.orgguidetopharmacology.org. This technique utilizes a ligand tagged with a radioactive isotope to measure its interaction with a target mims.com. Radioligand binding assays provide sensitive and quantitative information about target expression and affinity for various ligands, making them essential for drug structure-activity studies unige.ch. Three basic protocols are commonly employed: saturation binding, competition binding, and kinetic binding assays guidetopharmacology.orgunige.ch.
Saturation binding experiments are performed by incubating tissue sections, cultured cells, or homogenates with increasing concentrations of a radiolabeled ligand guidetopharmacology.org. This method directly measures the level of receptor binding as a function of radioligand concentration nih.govuni-freiburg.de. Analysis of the resulting data, typically using non-linear curve-fitting programs, allows for the determination of key binding parameters: the equilibrium dissociation constant (KD), which represents the affinity of the labeled ligand for the receptor, and the maximum number of binding sites (Bmax), indicating receptor density guidetopharmacology.orgnih.govuni-freiburg.de. Saturation binding assays are considered a gold standard for measuring ligand affinity due to their robustness and sensitivity uni-freiburg.de.
Competition binding assays are used to determine the affinity and selectivity of an unlabeled ligand (such as a drug candidate like this compound) to compete for the binding of a fixed concentration of a radiolabeled ligand to a target guidetopharmacology.orguni-freiburg.de. These experiments involve incubating a range of concentrations of the unlabeled test compound with a constant concentration of the radioligand and the target uni-freiburg.deguidetopharmacology.org. By measuring the displacement of the radiolabeled ligand by the unlabeled compound, the inhibitory concentration 50% (IC50) can be determined nih.gov. The IC50 value can then be used to calculate the inhibition constant (Ki), which reflects the affinity of the unlabeled ligand for the target uni-freiburg.deguidetopharmacology.org. This assay format is crucial for comparing the binding affinities of different compounds to the same target uni-freiburg.de.
Kinetic binding experiments measure the rates at which a ligand binds to (association) and dissociates from (dissociation) its target guidetopharmacology.org. These experiments provide information about the dynamic nature of the interaction, which can be crucial for understanding a drug's pharmacological profile. The association rate constant (kon or ka) defines how quickly a ligand binds to a biomolecule, while the dissociation rate constant (koff or kd) defines the rate at which the ligand-biomolecule complex breaks apart. By measuring binding over time, these assays allow for the determination of kon and koff wikipedia.org. The ratio of koff to kon also yields a kinetic KD, providing an alternative measure of affinity that complements equilibrium binding studies.
Competition Binding Experiments
Surface Plasmon Resonance (SPR) Spectroscopy for Biomolecular Interaction Kinetics
Surface Plasmon Resonance (SPR) spectroscopy is a label-free optical technique used to measure biomolecular interactions in real time. This method is highly sensitive to changes in the refractive index at the surface of a sensor chip, which occur when an analyte (e.g., this compound) binds to a ligand (e.g., a target kinase) immobilized on the chip surface. As molecules bind, there is an increase in mass on the surface, leading to a change in the SPR signal that is monitored over time, producing a sensorgram. SPR experiments are particularly valuable for determining the kinetic binding constants (ka and kd) and the equilibrium dissociation constant (KD) of an interaction. This technique provides detailed information about the association and dissociation rates, offering insights into the binding mechanism and the stability of the complex.
High-Throughput Screening Approaches for Kinase Inhibitor Discovery
High-throughput screening (HTS) is a methodology that allows for the rapid screening of large libraries of chemical compounds against a specific biological target. In the context of kinase inhibitor discovery, HTS assays are designed to identify compounds that inhibit the activity of target kinases. These assays are typically miniaturized and automated to enable the testing of thousands or even millions of compounds in a short period. Various assay formats can be used for HTS of kinase inhibitors, including those that measure the consumption of ATP, the production of ADP, or the phosphorylation of a substrate. HTS plays a crucial role in the early stages of drug discovery by identifying initial "hits" that can then be further characterized using more detailed biochemical and cellular assays. While the provided information indicates this compound is a multikinase inhibitor, suggesting it may have been identified or characterized through screening approaches, specific details of HTS campaigns for this compound were not available in the provided sources.
Flow Cytometry for Phosphoprotein Analysis (e.g., Multicolour Phospho Flow Cytometry)
Flow cytometry, including multicolour phosphoflow cytometry, is a powerful technique used in preclinical research to assess changes in protein phosphorylation within individual cells. This method allows for the simultaneous analysis of multiple phosphoproteins, providing insights into the activation status of various signaling pathways.
In the context of this compound, ex vivo flow cytometry studies were utilized to evaluate the downregulation of specific phosphoproteins in AML blasts following administration of the compound. These studies showed a decrease in the levels of phosphorylated cKIT (pcKIT), phosphorylated FLT3 (pFLT3), and phosphorylated S6 (pS6) in AML blasts after this compound treatment. medkoo.comosti.gov Flow cytometric assessment was performed on peripheral CD34+CD11− blood cells to measure the expression of phosphoproteins like pFLT3, pcKIT, pS6, pY100, pERK, pAkt, and pSTAT5. researchgate.net While a reduction in pFLT3, pcKIT, and pS6 was observed in most patients at day 8, these levels increased by day 15. researchgate.net Expression of pERK, pAKT, and pSTAT5 was not detectable in these assessments. researchgate.net This quantitative flow cytometry-based assay provided a validated method to evaluate changes in phosphoprotein expression in AML blasts. nih.gov
In Vivo Imaging Techniques in Preclinical Animal Models (e.g., PET Imaging for Target Engagement)
In vivo imaging techniques, such as Positron Emission Tomography (PET) imaging, play a crucial role in preclinical research by allowing non-invasive assessment of drug distribution, target engagement, and therapeutic efficacy in living animal models. ous-research.noitnonline.com PET imaging can provide quantitative data and allows for longitudinal studies. nih.gov It is often combined with other imaging modalities like CT or MRI to provide anatomical context. itnonline.comnews-medical.net
Preclinical studies of this compound utilized in vivo imaging to assess its effects. This compound was shown to inhibit VEGF-driven autophosphorylation of lung KDR in mice and rats in a dose and concentration-dependent manner. researchgate.netresearchgate.netnih.gov This indicates that in vivo imaging techniques, likely including methods to assess target modulation such as phosphorylation status of kinases like KDR, were employed to demonstrate the compound's activity in animal models. While specific details about the PET imaging methodology used for this compound target engagement are not explicitly detailed in the provided snippets, the general application of PET imaging in preclinical oncology for evaluating therapeutic efficacy and understanding drug activity is well-established. itnonline.comnih.govnih.gov
Histopathological and Molecular Characterization of Preclinical Tumor Specimens
Histopathological and molecular characterization of tumor specimens from preclinical animal models are essential for understanding the effects of a compound on tumor morphology, cellular composition, and molecular pathways. Histopathology involves the microscopic examination of tissues to observe structural changes. mdpi.com Molecular characterization delves into the genetic, epigenetic, and protein alterations within the tumor. nih.govnih.govthecogfoundation.org
Preclinical research on this compound involved studies in various human tumor xenograft models, including models of acute myelogenous leukemia (AML) with FLT3-ITD mutations, as well as lung, colon, and prostate tumors. researchgate.netresearchgate.netnih.gov In the AML FLT3-ITD mutant xenograft model, this compound caused complete regression of well-established tumors. researchgate.netresearchgate.netnih.gov While the provided information confirms the use of these tumor models and the observation of tumor regression, detailed findings from the histopathological and molecular characterization of the specimens from these specific this compound preclinical studies are not extensively described in the search results. However, such characterization would typically involve techniques to assess changes in tumor cell proliferation, apoptosis, angiogenesis, and the expression or phosphorylation status of key proteins, complementing the in vivo efficacy findings.
Future Directions in Preclinical Research of Ly2457546 and Multi Targeted Kinase Inhibitors
Exploration of Novel Combinatorial Strategies in Preclinical Models
The complex nature of cancer and the potential for resistance mechanisms necessitate the exploration of combination therapies. Combining agents that target multiple pathways can lead to enhanced anti-tumor effects and potentially overcome or delay the development of resistance. researchgate.netnih.gov
Synergy with Other Anti-Cancer Agents and Targeted Therapies
Preclinical research into LY2457546 continues to investigate its potential synergistic interactions with other anti-cancer agents and targeted therapies. The rationale for such combinations is based on the understanding that simultaneously inhibiting multiple signaling pathways involved in tumor growth, proliferation, and survival can lead to greater efficacy than single-agent treatment. nih.govnih.gov
While specific detailed research findings on this compound in combination with a wide range of agents were not extensively detailed in the search results beyond its own multi-targeted nature and comparisons to sunitinib (B231) mesoscale.comnih.gov, the general principle of combining targeted agents with chemotherapy or other targeted therapies is a significant area of preclinical investigation in oncology. nih.gov Studies with other agents have shown that combining therapies can lead to synergistic effects, improving tumor control and potentially making it more difficult for tumors to evade treatment. frontiersin.org For example, preclinical studies have demonstrated synergy between different targeted agents or between targeted agents and chemotherapy in various cancer models. frontiersin.orgecancer.orgresearchgate.net This supports the continued exploration of similar strategies involving this compound, leveraging its activity against multiple kinases like VEGFR2, PDGFRβ, FLT-3, Tie-2, and Eph receptors. researchgate.net
Development of Next-Generation Analogues with Optimized Preclinical Profiles
The pharmacokinetic challenges observed with this compound in early clinical trials underscore the importance of developing analogues with improved profiles. nih.gov Future preclinical research directions include the design and synthesis of next-generation compounds based on the this compound scaffold, aiming to optimize properties such as pharmacokinetics, target selectivity, potency, and reduced potential for off-target toxicities. nih.gov
The development of modified versions or analogues of existing drugs is a common strategy in drug discovery to address limitations identified during preclinical or early clinical development. While the search results did not provide specific details on the development of this compound analogues, the general process involves medicinal chemistry efforts to modify the compound's structure while retaining or enhancing desired biological activity and improving unfavorable properties. The aim is to create molecules with optimized preclinical profiles that are better suited for clinical translation.
Advancements in In Vitro and In Silico Predictive Models for Drug Discovery
Application of this compound as a Research Probe for Fundamental Kinase Biology and Signaling Pathway Studies
Beyond its potential as a therapeutic agent, this compound's activity against a specific spectrum of kinases, including VEGFR2, PDGFRβ, FLT-3, Tie-2, and Eph receptors, makes it a valuable research tool for investigating the fundamental biology of these kinases and the signaling pathways they regulate. researchgate.netnih.gov
Kinases are central to numerous cellular processes, and understanding their roles in both normal physiology and disease states is critical. abclonal.comsalk.edu this compound, as a well-characterized inhibitor of this particular set of kinases, can be used in in vitro and in vivo studies to dissect the contributions of these targets to various biological processes, including angiogenesis, tumor growth, and potentially resistance mechanisms. researchgate.netnih.gov By selectively inhibiting these kinases, researchers can gain insights into downstream signaling cascades (e.g., MAPK-Erk, PI3K-Akt, STAT pathways) and their interplay in different cellular contexts. scholaris.casinobiological.com This application as a research probe can contribute to a deeper understanding of cancer biology and identify new potential therapeutic targets or strategies. nih.gov
Q & A
Q. What are the primary molecular targets of LY2457546, and how do they influence its therapeutic potential in acute myeloid leukemia (AML)?
this compound inhibits multiple receptor tyrosine kinases (RTKs), including FLT3, KIT, VEGFR2, PDGFRβ, Tie-2, and Eph receptors . These targets are critical for leukemic cell proliferation, survival, and angiogenesis. For example, FLT3-ITD mutations in AML drive uncontrolled signaling, making FLT3 a key therapeutic target. Preclinical studies in MV4-11 cells (FLT3-ITD mutant) demonstrated this compound’s potency, with 10-fold greater efficacy than sunitinib in suppressing leukemia growth in xenograft models .
Methodological Insight : When validating targets, use quantitative flow cytometry to measure phosphoprotein inhibition (e.g., pFLT3, pcKIT) in patient-derived blast cells, as Western blotting may fail to detect low-abundance phosphoproteins due to sample degradation or disease-stage variability .
Q. How do preclinical models inform the selection of this compound dosing regimens in early-phase clinical trials?
Preclinical efficacy in rodent AML xenografts and safety profiles (e.g., reversible myelosuppression in dogs) guided the starting dose of 50 mg/day in human trials . Pharmacokinetic/pharmacodynamic (PK/PD) modeling predicted this dose would achieve >90% target inhibition in humans. However, in vivo animal models did not replicate the lack of drug clearance observed in human trials, highlighting limitations in translational predictability .
Methodological Insight : Prioritize PK/PD modeling that integrates species-specific metabolic differences. For example, this compound’s enterohepatic recycling and protein-binding variability in hypoalbuminemic patients may require adjusted dosing .
Advanced Research Questions
Q. What methodological challenges arise when translating this compound’s pharmacokinetic data from preclinical models to human trials?
Human trials revealed unexpected pharmacokinetics, including negligible elimination over 24 hours and accumulation risks, which were not observed in preclinical models . This discrepancy may stem from species-specific differences in CYP450 metabolism, protein binding, or gastrointestinal absorption (e.g., proton pump inhibitors altering stomach pH in 80% of trial participants) .
Methodological Insight : To address PK variability, conduct five-drug "cocktail" studies in early-phase trials to assess CYP3A4/2D6/2C9 interactions and validate unbound drug fractions in hypoalbuminemic patients .
Q. How can researchers reconcile contradictory findings between in vitro kinase inhibition profiles and clinical efficacy data for this compound?
While this compound showed potent FLT3/KIT inhibition in vitro (e.g., 77% pFLT3 reduction in MV4-11 cells), clinical flow cytometry detected inconsistent phosphoprotein suppression (pFLT3 inhibition in 3/5 patients, no pAKT/pERK changes) . Contradictions may arise from:
- Sample handling : Phosphoprotein degradation during shipment.
- Disease heterogeneity : Advanced AML patients may lack baseline pAKT/pERK expression.
- Off-target effects : Eph/Tie-2 inhibition may dominate in vivo .
Methodological Insight : Use standardized protocols for immediate phosphoprotein stabilization post-sample collection and stratify patients by molecular subtypes (e.g., FLT3-ITD vs. wild-type) to isolate drug-specific effects .
Q. What experimental designs are critical for assessing this compound’s drug-drug interaction (DDI) risks in immunocompromised AML patients?
The first-in-human trial assessed DDI risks using a "mixed probe" approach with midazolam (CYP3A4), tolbutamide (CYP2C9), and dextromethorphan (CYP2D6) . Despite theoretical risks, no significant interactions were observed, likely due to this compound’s lack of CYP450 induction/inhibition .
Methodological Insight : In terminally ill populations, prioritize DDI assessments early (Cohort 1) and monitor comedications with known cardiotoxic/QTc-prolonging effects (e.g., azithromycin, fluconazole) despite preclinical safety data .
Data Contradiction Analysis
Q. How should researchers interpret this compound’s lack of clinical efficacy despite robust preclinical antitumor activity?
Preclinical xenograft models showed complete regression of FLT3-ITD tumors, but human trials failed to achieve durable blast reduction . Key factors include:
- Pharmacokinetic barriers : Poor drug clearance prevented dose escalation to therapeutic thresholds.
- Tumor microenvironment : Stromal cells in advanced AML may secrete compensatory survival signals (e.g., VEGF), bypassing kinase inhibition .
Methodological Insight : Co-culture AML blasts with bone marrow stromal cells in vitro to model resistance mechanisms and test combination therapies (e.g., this compound + VEGF inhibitors) .
Q. Why did this compound fail to establish a biologically effective dose (BED) in AML patients?
The 50 mg/day dose, predicted to inhibit >90% of kinases, showed transient phosphoprotein suppression but no sustained antileukemic response. PK accumulation (AUC >7 µg/mL) and toxicity (Grade 3 muscle weakness) halted dose escalation .
Methodological Insight : Optimize formulations (e.g., salt forms) to improve solubility/clearance and consider adaptive trial designs with shorter cycles (e.g., 14-day dosing) to capture PK/PD relationships before disease progression .
Comparative Analysis
Q. How does this compound’s kinase inhibition profile differ from other multikinase inhibitors (e.g., sunitinib) in AML?
this compound uniquely inhibits Eph receptors and Tie-2, which regulate angiogenesis and leukemic stem cell niches, unlike sunitinib’s broader VEGFR/PDGFR focus . In vitro, this compound suppressed endothelial tube formation at lower IC50 values than sunitinib, suggesting enhanced anti-angiogenic potential .
Methodological Insight : Use phosphoproteomic arrays to compare downstream signaling effects (e.g., MAPK vs. PI3K/AKT pathways) between inhibitors and validate findings in co-culture angiogenesis assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
